(1R,3r)-3-((1H-pyrazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride
Description
(1R,3r)-3-((1H-pyrazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride is a chiral cyclobutane derivative with a pyrazole-substituted methyl group at the 3-position and an amine group at the 1-position of the cyclobutane ring. Its molecular formula is C₁₀H₁₃Cl₂N₃, and it has a molecular weight of 246.14 g/mol . The compound is synthesized as a dihydrochloride salt to enhance solubility and stability for pharmaceutical or chemical research applications.
The stereochemistry (1R,3r) is critical for its biological activity, as enantiomeric purity often dictates binding affinity .
Properties
IUPAC Name |
3-(pyrazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c9-8-4-7(5-8)6-11-3-1-2-10-11;;/h1-3,7-8H,4-6,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBSPZDVKLWTHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CN2C=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3r)-3-((1H-pyrazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride typically involves multiple steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution reactions.
Attachment of the Pyrazole Moiety: The pyrazole ring can be attached through condensation reactions involving hydrazines and 1,3-diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,3r)-3-((1H-pyrazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Research suggests that compounds with similar structures exhibit antimicrobial properties. The mechanism of action may involve disrupting microbial cell walls, which can be crucial for developing new antimicrobial agents . Preliminary studies indicate that (1R,3r)-3-((1H-pyrazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride could potentially serve as a lead compound in this area.
Antiviral Properties
There is also emerging interest in the antiviral potential of this compound. Similar pyrazole derivatives have been investigated for their ability to inhibit viral polymerases, particularly those involved in influenza virus replication. The structural characteristics of this compound may facilitate interactions with viral proteins, offering a pathway for antiviral drug development .
In Vitro Studies
In vitro studies have been conducted to evaluate the efficacy of related compounds against various cancer cell lines. For instance, compounds structurally analogous to this compound have shown significant inhibition rates against breast cancer and melanoma cell lines . These findings underscore the potential for this compound in anticancer therapy.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of pyrazole derivatives indicates that modifications to the cyclobutane core can significantly influence biological activity. For example, varying substituents on the pyrazole ring has been shown to enhance or diminish antimicrobial and anticancer activities. This insight provides a framework for further optimizing this compound for specific therapeutic applications .
Potential Future Applications
Given its promising biological activities and structural versatility, this compound holds potential for further development in several areas:
- Pharmaceutical Development : As a candidate for new antimicrobial or antiviral agents.
| Application Area | Potential Benefits |
|---|---|
| Antimicrobial | Disruption of cell walls in bacteria |
| Antiviral | Inhibition of viral polymerases |
| Anticancer | Targeting specific cancer cell lines |
Mechanism of Action
The mechanism of action of (1R,3r)-3-((1H-pyrazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds, while the pyrazole ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of cyclobutane-based amines with diverse substituents. Below is a detailed comparison with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Diversity: The target compound’s pyrazole-methyl group distinguishes it from analogs like [3-(1H-pyrazol-1-yl)phenyl]amine dihydrochloride, which features a pyrazole-phenyl linkage. The phenyl substitution reduces conformational flexibility compared to the cyclobutane core . Dimethylamino and tert-butoxy substituents in related compounds alter electronic properties and solubility. For example, the tert-butoxy derivative is more lipophilic, limiting its use in aqueous systems .
Biological Relevance: The pyrazole ring in the target compound is a common pharmacophore in kinase inhibitors (e.g., JAK/STAT inhibitors), whereas the difluoro analog in methyl 5-amino-3,3-difluoropentanoate hydrochloride is tailored for protease inhibition due to its electronegative substituents . The rac-(1R,3R)-3-[(Dimethylamino)methyl]cyclobutan-1-amine dihydrochloride shows specificity for neurological targets, likely due to its charged dimethylamino group mimicking neurotransmitters .
Synthetic Utility :
- The dihydrochloride salt form of the target compound improves aqueous solubility, a feature absent in neutral analogs like the tert-butoxy derivative. This makes it preferable for in vitro assays .
Biological Activity
The compound (1R,3r)-3-((1H-pyrazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride, with the CAS number 2230789-62-3, is a cyclobutane derivative that has garnered interest in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H13Cl2N3
- Molecular Weight : 224.13 g/mol
- Structure : The compound features a cyclobutane ring with a pyrazole moiety, which may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its potential as an antimicrobial agent and its effects on cellular processes.
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In particular, studies have shown that pyrazole-containing compounds can inhibit the growth of various bacterial strains and fungi. For instance, a related study demonstrated that pyrazole derivatives exhibited minimum inhibitory concentration (MIC) values as low as 1.56 mg/L against Pseudomonas syringae .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and metabolism.
- Cell Cycle Interference : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression .
Case Studies and Research Findings
Comparison with Related Compounds
The biological activity of this compound can be compared to other similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
